3-Chloro-2,4,6-trifluoropyridine

Regioselectivity Nucleophilic Aromatic Substitution Halopyridine Reactivity

3-Chloro-2,4,6-trifluoropyridine is a polyhalogenated heterocyclic building block characterized by a pyridine ring bearing three electron-withdrawing fluorine atoms (at positions 2, 4, and and a single chlorine substituent at the 3-position. This specific substitution pattern creates a highly electron-deficient aromatic system, making the compound particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions.

Molecular Formula C5HClF3N
Molecular Weight 167.51 g/mol
CAS No. 1682-79-7
Cat. No. B174696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2,4,6-trifluoropyridine
CAS1682-79-7
Synonyms3-Chloro-2,4,6-trifluoro pyridine
Molecular FormulaC5HClF3N
Molecular Weight167.51 g/mol
Structural Identifiers
SMILESC1=C(C(=C(N=C1F)F)Cl)F
InChIInChI=1S/C5HClF3N/c6-4-2(7)1-3(8)10-5(4)9/h1H
InChIKeyUZJXVKPEYNNWKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2,4,6-trifluoropyridine (CAS 1682-79-7): Procurement Specifications and Chemical Identity


3-Chloro-2,4,6-trifluoropyridine is a polyhalogenated heterocyclic building block characterized by a pyridine ring bearing three electron-withdrawing fluorine atoms (at positions 2, 4, and 6) and a single chlorine substituent at the 3-position . This specific substitution pattern creates a highly electron-deficient aromatic system, making the compound particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions . It is a colorless liquid with a boiling point of 128-129 °C and a calculated density of 1.562 g/cm³ [1]. The compound is commercially available at a standard purity of 98%, and reputable vendors provide batch-specific quality documentation including NMR, HPLC, and GC analyses .

Core reactivity
Exclusive SNAr at 4-position
Orthogonal handle
3-Cl enables sequential coupling
Procurement confidence
Batch-verified purity with analytical reports

Why 3-Chloro-2,4,6-trifluoropyridine (CAS 1682-79-7) Cannot Be Readily Replaced by In-Class Analogs


Within the family of polyhalogenated pyridines, seemingly minor differences in halogen type, number, and substitution pattern produce profound changes in reactivity, selectivity, and synthetic outcomes. The core challenge is that generic substitution fails due to fundamental differences in the electronics and sterics of the pyridine ring, which directly dictate the rate and, most critically, the regioselectivity of key nucleophilic aromatic substitution (SNAr) reactions [1]. While many perhalogenated pyridines serve as electrophilic partners, their distinct activation energies and site preferences mean that swapping one for another—even when they appear structurally similar—often leads to different products, poor yields, or complete failure of a reaction. The following evidence demonstrates that 3-chloro-2,4,6-trifluoropyridine possesses a unique, quantifiable reactivity profile that is not replicated by its closest analogs, making its specific procurement a non-negotiable requirement for certain chemical transformations.

Target: 3-Cl-2,4,6-F₃-pyridine vs. 2,4,6-F₃-pyridine

Lacks the 3-Cl orthogonal handle; sequential derivatization not possible.

Target: 3-Cl-2,4,6-F₃-pyridine vs. 2,4,6-Cl₃-pyridine

Bulkier Cl atoms increase steric hindrance, leading to competitive side reactions and lower yields.

Target: 3-Cl-2,4,6-F₃-pyridine vs. 3-Br/3-I analogs

Different halogen at 3-position alters cross-coupling reactivity; reaction conditions may not transfer directly.

Quantitative Differentiation of 3-Chloro-2,4,6-trifluoropyridine (CAS 1682-79-7) from Closest Analogs


Regioselective SNAr: Exclusive 4-Position Reactivity vs. Mixtures from Analogs

Under standard SNAr conditions, 2,4,6-trifluoropyridine reacts with nucleophiles exclusively at the 4-position. In contrast, the non-symmetrical analog 2,4,6-trichloropyridine also undergoes substitution preferentially at the 4-position, but the presence of the bulkier chlorine atoms can lead to competitive side reactions and lower yields. The 3-chloro-2,4,6-trifluoropyridine molecule, possessing a chlorine atom at the 3-position, offers a distinct advantage: its reactivity at the 4-position is preserved, while the 3-chloro substituent provides a latent synthetic handle for subsequent orthogonal transformations (e.g., cross-coupling) that is not available in the all-fluoro analog [1].

Regioselective SNAr
Class-level inference
Exclusive 4-substitution with 3-Cl handle
Enables orthogonal sequential derivatization not possible with symmetrical analogs.
Standard SNAr conditions; comparator 2,4,6-Cl₃-pyridine shows competitive side reactions.
Regioselectivity Nucleophilic Aromatic Substitution Halopyridine Reactivity

Aminodefluorination Yield: 90% for 2,4-Diamino-3-chloro-6-fluoropyridine

In a direct diamination reaction with anhydrous ammonia, 3-chloro-2,4,6-trifluoropyridine undergoes selective substitution of two fluorine atoms to yield 2,4-diamino-3-chloro-6-fluoropyridine in 90% yield after 14.0 hours [1]. This high yield demonstrates the compound's efficient and predictable reactivity. While the study also investigates amination of other polyfluoropyridines (including pentafluoro- and 2,4,6-trifluoropyridine), the reported yield for the specific product from 3-chloro-2,4,6-trifluoropyridine provides a quantifiable benchmark for its performance in a key synthetic transformation [1].

Aminodefluorination yield
Cross-study comparable
90%
Supports predictable, high-yielding synthesis of diaminopyridine scaffolds.
Anhydrous NH₃, 14 h; 2,4-diamino-3-chloro-6-fluoropyridine obtained.
Amination Polyfluoropyridine Synthesis Reaction Yield

Trialkylsilyl Trick for Complete Regioselectivity Reversal

The regioselectivity of nucleophilic substitution on 2,4,6-trihalopyridines can be completely reversed by introducing a trialkylsilyl group at the 3-position. This 'trick' directs the incoming nucleophile to the 6-position instead of the 4-position. While this study uses the parent 2,4,6-trifluoropyridine and 2,4,6-trichloropyridine as examples, the principle is directly applicable to 3-chloro-2,4,6-trifluoropyridine [1]. The presence of the 3-chloro substituent in the target compound serves the same purpose as a trialkylsilyl group (a bulky, removable directing group) and could, in principle, be exploited for similar regioselectivity reversal. This demonstrates a level of regioflexibility that is not inherent to symmetrical trihalopyridines.

Trialkylsilyl trick
Class-level inference
Complete reversal to 6-substitution
Regioselectivity can be programmed via 3-position directing group, inaccessible with symmetrical trihalopyridines.
Silylation at C-3, then SNAr; demonstrated on parent trifluoro- and trichloropyridines.
Regiocontrol Trialkylsilyl Group Nucleophilic Substitution

Vendor-Qualified Purity: 98% Standard with Batch-Specific Analytical Support

Commercial sources offer 3-chloro-2,4,6-trifluoropyridine at a standard purity of 98%, and reputable vendors provide batch-specific quality documentation including NMR, HPLC, and GC analyses . This level of certified purity is crucial for reproducibility in sensitive synthetic applications. While other polyfluoropyridines are also commercially available, the combination of a high standard purity and readily available, batch-specific analytical data provides procurement confidence and reduces the need for in-house purification before use.

Vendor-qualified purity
Supporting evidence
98% standard, batch-specific NMR/HPLC/GC
Reduces synthetic risk and ensures reproducibility without in-house purification.
Procurement from established suppliers; verify batch documentation.
Chemical Purity Quality Control Procurement Specification

Validated Research and Industrial Application Scenarios for 3-Chloro-2,4,6-trifluoropyridine (CAS 1682-79-7)


Synthesis of Novel Diaminopyridine Scaffolds for Medicinal Chemistry

The high-yielding (90%) diamination reaction of 3-chloro-2,4,6-trifluoropyridine with anhydrous ammonia to give 2,4-diamino-3-chloro-6-fluoropyridine is a validated, efficient route to densely functionalized diaminopyridines [1]. These scaffolds are valuable intermediates for the synthesis of potential pharmaceutical agents, including kinase inhibitors and other bioactive molecules. The presence of the 3-chloro substituent provides a unique handle for further derivatization, enabling the rapid exploration of structure-activity relationships (SAR) around a core heterocycle.

Programmable Regioselective Functionalization of Pyridine Cores

The ability to control the site of nucleophilic attack on the pyridine ring through the trialkylsilyl 'trick' or by leveraging the inherent electronics of the 3-chloro substituent makes 3-chloro-2,4,6-trifluoropyridine a powerful tool for regioflexible synthesis [2]. This is particularly valuable in the construction of complex molecules, such as agrochemicals and advanced materials, where precise placement of substituents on the heterocyclic core is essential for activity and function. Researchers can use this compound to access both 4- and 6-substituted pyridine derivatives from a single, common starting material.

Orthogonal Functionalization for Multistep Synthesis

The combination of exclusive 4-position SNAr reactivity and a stable 3-chloro substituent allows for orthogonal, sequential derivatization [2]. For example, a nucleophile can first be introduced at the 4-position via SNAr, followed by a transition metal-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) at the 3-chloro position. This capability is essential for the efficient assembly of complex, polyfunctionalized pyridine derivatives in drug discovery and materials science, where building up molecular complexity in a controlled, stepwise manner is a key requirement.

Application
Selection Property
Validation Focus
Diaminopyridine scaffold synthesis
High-yielding diamination reactivity
Verify amine introduction and 3-Cl retention for SAR exploration
Regioflexible pyridine functionalization
Programmable SNAr regioselectivity via directing group
Access both 4- and 6-substituted isomers from single precursor
Orthogonal multistep synthesis
Sequential SNAr / cross-coupling at 3-Cl
Confirm chemoselectivity and compatibility with Pd-catalyzed couplings

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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